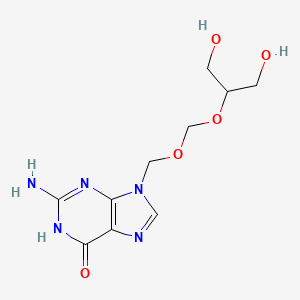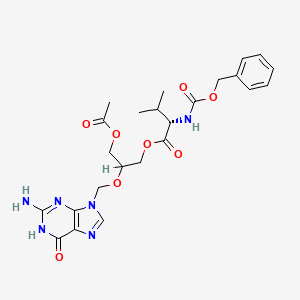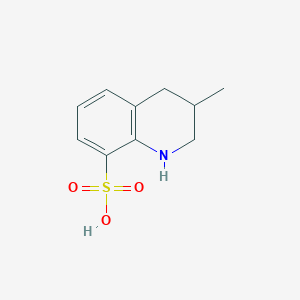
3-Methyl-1,2,3,4-Tetrahydrochinolin-8-sulfonsäure
Übersicht
Beschreibung
3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic acid is a chemical compound with the molecular formula C10H13NO3S and a molecular weight of 227.28 g/mol . It is known for its role as an impurity in Argatroban, a synthetic thrombin inhibitor and antithrombotic agent . This compound is characterized by its melting point of 255°C (decomposition) and a density of 1.298±0.06 g/cm³ .
Wissenschaftliche Forschungsanwendungen
3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic acid has several scientific research applications:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic acid can be synthesized from 3-Methylquinoline . The synthesis involves sulfonation of the quinoline ring, followed by reduction to form the tetrahydroquinoline structure . Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for optimizing the yield and purity of the product .
Industrial Production Methods
Industrial production of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic acid typically involves large-scale sulfonation and reduction processes. These methods are designed to ensure high efficiency and cost-effectiveness while maintaining the quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoline derivatives.
Reduction: Reduction reactions can further modify the tetrahydroquinoline structure.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can have different functional groups attached to the quinoline ring .
Wirkmechanismus
The mechanism of action of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. In the context of Argatroban, it acts as an impurity that can affect the drug’s efficacy and safety . The compound’s sulfonic acid group is crucial for its binding to specific molecular targets, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methylquinoline: The precursor in the synthesis of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic acid.
8-Quinolinesulfonic acid: Another sulfonic acid derivative of quinoline.
Argatroban Impurities: Various impurities related to Argatroban, including other sulfonic acid derivatives.
Uniqueness
3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic acid is unique due to its specific structure, which combines a tetrahydroquinoline ring with a sulfonic acid group. This combination imparts distinct chemical and biological properties, making it valuable in the synthesis and quality control of pharmaceuticals .
Eigenschaften
IUPAC Name |
3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c1-7-5-8-3-2-4-9(15(12,13)14)10(8)11-6-7/h2-4,7,11H,5-6H2,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGVSYYMMRPVBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(=CC=C2)S(=O)(=O)O)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


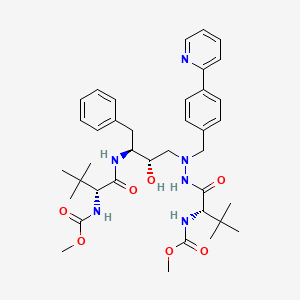
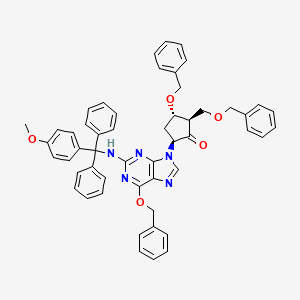
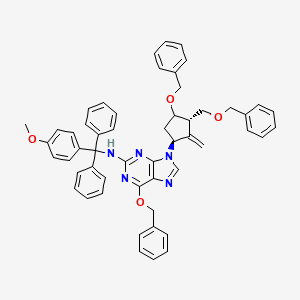
![9-[(3aS)-3a,6-dihydroxy-1,3,4,5,6,6a-hexahydrocyclopenta[c]furan-4-yl]-2-amino-1H-purin-6-one](/img/structure/B601534.png)
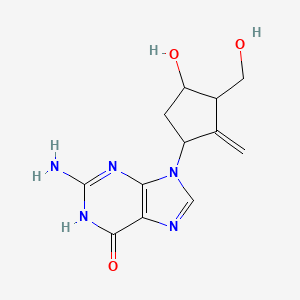
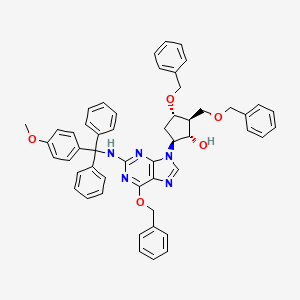
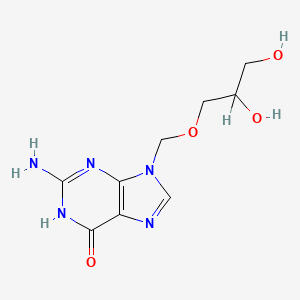
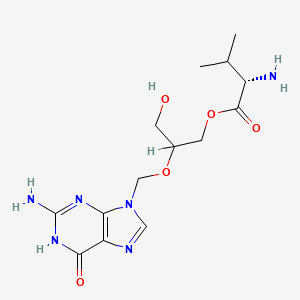
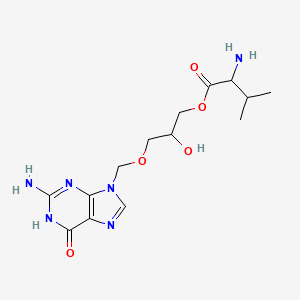
![9-[[2-Chloroprop-2-en-1-yl)oxy]methyl]guanine](/img/structure/B601545.png)
